(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
Overview
Description
(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is a useful research compound. Its molecular formula is C8H17Cl2N3O and its molecular weight is 242.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Analytical Toxicology and Metabolism Studies
Research on the metabolism and toxicokinetics of novel NBOMe derivatives, including those with a similar structure to (2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, has been conducted. These studies focus on understanding drug interactions, polymorphisms, and elimination routes. They also evaluate the detection of such compounds in urine using mass spectrometry techniques (Richter et al., 2019).
2. Synthesis and Characterization for Biological Activity
Research involving the synthesis and characterization of compounds structurally related to this compound has been explored. These studies assess the biological activity of such compounds, including their interaction with various bacterial strains (Uma et al., 2017).
3. Crystal and Molecular Structure Analysis
The crystal and molecular structures of compounds with a similar framework to the target chemical have been studied, providing insight into their structural properties. This research can be crucial in understanding the interaction mechanisms of these compounds at the molecular level (Richter et al., 2023).
4. Development of Gas Chromatographic Methods
Studies have been conducted on the development of gas chromatographic methods for the analysis of imidazolinone herbicides, which share structural similarities with the target compound. These methods are essential for trace level analysis in various matrices, such as water and soil (Anisuzzaman et al., 2000).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine;dihydrochloride, is the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells .
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in the activation of various cellular processes, including bronchodilation and anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in cell function . The exact pathways affected can vary depending on the cell type and the specific cyclic nucleotide involved.
Result of Action
The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and anti-inflammatory effects, making it potentially useful in the treatment of conditions such as chronic obstructive pulmonary disease (COPD) . The exact molecular and cellular effects would depend on the specific pathways activated by the increased levels of cyclic nucleotides.
Properties
IUPAC Name |
2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-11-5-3-10-8(11)7-9-4-6-12-2;;/h3,5,9H,4,6-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVCVPBEEIGNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCOC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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